molecular formula C10H18N2O5 B13107227 (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate

(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate

Cat. No.: B13107227
M. Wt: 246.26 g/mol
InChI Key: LZSCTUFPGIYIMV-CGJXVAEWSA-N
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Description

The compound (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate is a bicyclic amine-oxalate salt with the molecular formula C₉H₁₆N₂O₅ (molecular weight: 232.236 g/mol) . Its core structure consists of a pyrrolidine ring fused to a pyrazine ring, with stereospecific substitutions: a methyl group at the 3S position and a hydroxyl group at the 7R position. The oxalate counterion enhances solubility and stability, making it pharmaceutically relevant.

Pharmacological Context: Marine-derived analogs of pyrrolo[1,2-a]pyrazine derivatives, such as (3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, have demonstrated anti-leukemic activity (IC₅₀: 10 µM against HTCL cell lines) .

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

(3S,7R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;oxalic acid

InChI

InChI=1S/C8H16N2O.C2H2O4/c1-6-4-10-5-8(11)2-7(10)3-9-6;3-1(4)2(5)6/h6-9,11H,2-5H2,1H3;(H,3,4)(H,5,6)/t6-,7-,8+;/m0./s1

InChI Key

LZSCTUFPGIYIMV-CGJXVAEWSA-N

Isomeric SMILES

C[C@H]1CN2C[C@@H](C[C@H]2CN1)O.C(=O)(C(=O)O)O

Canonical SMILES

CC1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired pyrrolopyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the hydroxyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that compounds related to the oxalate of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol exhibit promising anti-inflammatory effects. These compounds are being explored as potential alternatives to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which often have gastrointestinal side effects. Research has focused on their ability to selectively inhibit cyclooxygenase enzymes (COX) associated with inflammation without the adverse effects typical of NSAIDs .

Cancer Therapeutics

The compound's structural features suggest potential applications in oncology. Preliminary in vitro studies have shown that derivatives of similar pyrrolo compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancers . The mechanism appears to involve interference with cellular signaling pathways that promote tumor growth.

Synthesis and Derivatives

The synthesis of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. A notable method includes the use of Mannich-type reactions to create derivatives that enhance bioactivity .

Case Study 1: Cyclooxygenase Inhibition

A study conducted on a series of pyrrolo[3,4-d]pyridazinone derivatives demonstrated significant COX-2 inhibition with a favorable safety profile compared to existing NSAIDs. The study highlighted the structure-activity relationship that underpins the efficacy of these compounds in reducing inflammation without compromising gastric safety .

Case Study 2: Anticancer Activity

In another investigation focusing on pyrrolo-based compounds, researchers synthesized a library of derivatives and evaluated their anticancer properties against multiple tumor cell lines. The results indicated that certain modifications in the chemical structure led to enhanced potency against specific cancer types, suggesting that (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate could be a lead compound for further development .

Mechanism of Action

The mechanism of action of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit kinase enzymes, thereby blocking signal transduction pathways essential for cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares key structural features and biological activities of the target compound with its analogs:

Compound Name (IUPAC) Molecular Formula Substituents Key Functional Groups Biological Activity Source
(3S,7R,8aS)-3-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate C₉H₁₆N₂O₅ 3S-methyl, 7R-hydroxy Oxalate salt Pharmacological potential (inferred)
(3S,7R,8aS)-7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione C₁₁H₁₈N₂O₃ 3S-isopropyl, 7R-hydroxy 1,4-Dione Anti-leukemic (IA vs HTCL)
cyclo(L-Leu-trans-4-hydroxy-L-Pro) C₁₁H₁₈N₂O₃ 3S-isobutyl, 7R-hydroxy 1,4-Dione Marine-derived bioactivity
cyclo(L-Phe-4-hydroxy-Pro) C₁₆H₁₈N₂O₃ 3S-benzyl, 7R-hydroxy 1,4-Dione Not reported
(7R,8R,8aR)-7,8-Dihydroxyhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one C₇H₁₂N₂O₃ 7R,8R-dihydroxy Ketone Synthetic intermediate

Key Findings

Substituent Effects :

  • The 3S-methyl group in the target compound provides steric bulk intermediate between the smaller hydrogen (in dihydroxy analogs) and larger isopropyl/isobutyl/benzyl groups. Smaller substituents like methyl may improve metabolic stability compared to bulkier analogs .
  • Benzyl-substituted analogs (e.g., cyclo(L-Phe-4-hydroxy-Pro)) exhibit increased hydrophobicity, which could enhance blood-brain barrier penetration but reduce solubility .

Functional Group Impact: Oxalate salts (target compound) vs. 1,4-diones: The oxalate salt improves aqueous solubility (critical for oral bioavailability) compared to diones, which are lactams with inherent rigidity .

Stereochemical Specificity :

  • The 7R-hydroxy configuration is conserved across bioactive analogs, suggesting its role in target engagement. Inversion at this position (e.g., 7S) is likely detrimental to activity .

Biological Activity: The 3S-isopropyl-1,4-dione analog shows anti-leukemic activity, highlighting the importance of both substituent size and the dione moiety . No direct cytotoxicity data exists for the oxalate salt, but its structural similarity to active diones suggests shared mechanisms, such as protease inhibition or kinase modulation.

Biological Activity

The compound (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate is a pyrrolopyrazine derivative notable for its complex stereochemistry and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate is C8H16N2OC_8H_{16}N_2O with a molecular weight of 156.23 g/mol. Its unique structure includes both pyrrolidine and pyrazine rings, which contribute to its diverse biological properties and reactivity in various chemical environments .

The biological activity of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate is primarily mediated through its interaction with specific molecular targets in biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects. The compound's mechanism may involve:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways critical for cellular responses.

Biological Activities

Research indicates that compounds structurally similar to (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Certain studies suggest potential anticancer effects through apoptosis induction in cancer cell lines.
  • Neuroprotective Effects : Similar compounds have been investigated for their role in protecting neuronal cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological implications of oxalate and its derivatives:

  • Oxalate-Induced Inflammation : Research has shown that oxalate exposure can trigger inflammatory responses in renal epithelial cells by increasing cyclooxygenase 2 (COX-2) levels and activating NF-κB pathways . This is particularly relevant in the context of kidney stone formation.
  • Cellular Bioenergetics : A study involving THP-1 macrophages indicated that oxalate alters cellular bioenergetics and mitochondrial function, suggesting a link between oxalate metabolism and inflammation .
  • Ferroptosis and Kidney Stones : A recent investigation identified biomarkers associated with ferroptosis in models of calcium oxalate nephrolithiasis. The study highlighted the involvement of specific genes (LAMP2 and MDM4) in mediating oxidative stress and inflammation linked to kidney stone disease .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals distinct biological profiles:

Compound NameStructure TypeNotable Activity
2-Methylpyrrolo[1,2-a]pyrazinePyrrolopyrazineAntimicrobial
4-HydroxyquinolineHeterocyclicAnticancer
5-MethylisoxazoleIsoxazoleNeuroprotective

The unique stereochemistry of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate may enhance its binding affinity to biological targets compared to these similar compounds .

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